molecular formula C14H17BrO3 B1327860 Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate CAS No. 898776-94-8

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate

Cat. No.: B1327860
CAS No.: 898776-94-8
M. Wt: 313.19 g/mol
InChI Key: WLMXJJJOCIADOE-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo-substituted aromatic ring and a valerate ester group

Scientific Research Applications

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that brominated compounds often act through nucleophilic substitution or free radical bromination . The compound may interact with its targets, causing changes in their function and potentially leading to downstream effects.

Biochemical Pathways

Brominated compounds often participate in reactions at the benzylic position, which can lead to various downstream effects .

Pharmacokinetics

Similar compounds often have good bioavailability due to their lipophilic nature .

Result of Action

Brominated compounds often have significant biological activity, which can lead to various cellular effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate. For instance, its boiling point is 140 °C/5 mmHg (lit.) and it has a density of 1.642 g/mL at 25 °C (lit.) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-bromo-2-methylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ester group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 5-(4-bromo-2-methylphenyl)-5-oxovaleric acid.

    Reduction: Ethyl 5-(4-bromo-2-methylphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate
  • Ethyl 5-(4-fluoro-2-methylphenyl)-5-oxovalerate
  • Ethyl 5-(4-iodo-2-methylphenyl)-5-oxovalerate

Comparison: Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate is unique due to the presence of the bromo group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions compared to the chloro and fluoro groups, but less reactive than the iodo group. This makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMXJJJOCIADOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645699
Record name Ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-94-8
Record name Ethyl 4-bromo-2-methyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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